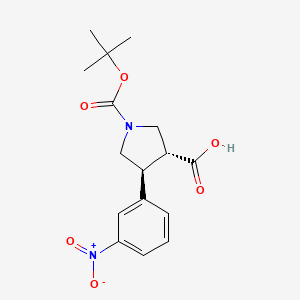

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid

Description

Overview of Pyrrolidine Derivatives in Chemical Research

Pyrrolidine derivatives are five-membered nitrogen-containing heterocycles that occupy a central role in medicinal chemistry and organic synthesis. Their saturated ring structure confers conformational rigidity, making them ideal scaffolds for designing bioactive molecules. For example, pyrrolidine-2,5-diones exhibit anticonvulsant activity by modulating voltage-gated ion channels, while polyhydroxylated pyrrolidines serve as potent α-glycosidase inhibitors for diabetes management. The versatility of pyrrolidine derivatives is further highlighted by their applications in carbonic anhydrase inhibition (e.g., 3-chloro-1-aryl pyrrolidine-2,5-diones with K~i~ values as low as 10.64 nM for hCA II) and anticancer drug development.

Table 1: Representative Pyrrolidine Derivatives and Their Applications

Historical Context of tert-Butoxycarbonyl Protected Pyrrolidines

The tert-butoxycarbonyl (Boc) group, introduced in the 1960s, revolutionized amine protection strategies due to its acid-labile nature and compatibility with diverse reaction conditions. Early applications focused on peptide synthesis, but its utility expanded to pyrrolidine chemistry, enabling stereoselective functionalization. For instance, Boc protection facilitated the synthesis of bicycloproline via rhodium-catalyzed C–H insertion and ring-closing metathesis. The Boc group’s stability under basic conditions and selective deprotection using trifluoroacetic acid (TFA) or HCl made it indispensable for constructing complex pyrrolidine-based pharmaceuticals.

Table 2: Milestones in Boc-Protected Pyrrolidine Synthesis

Significance of Nitrophenyl-Substituted Pyrrolidine Carboxylic Acids

Nitrophenyl-substituted pyrrolidines are prized for their electronic and steric properties. The nitro group’s electron-withdrawing nature enhances reactivity in nucleophilic substitutions and stabilizes intermediates in cycloadditions. For example, N-(4′-nitrophenyl)-l-prolinamides exhibit anticancer activity by disrupting protein-protein interactions, while 3-(3-nitrophenyl)pyrrolidine-2,5-diones show anti-inflammatory potential. The para-nitrophenyl isomer, in particular, improves binding affinity to enzymes like acetylcholinesterase (ΔG = −13.7 kcal/mol).

Research Objectives and Scope

This article focuses on (3R,4S)-1-(tert-butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid , addressing:

- Synthetic methodologies : Optimizing stereoselective routes using catalysts like Ag~2~CO~3~.

- Structural analysis : Correlating stereochemistry (3R,4S) with biological activity.

- Applications : Investigating roles in enzyme inhibition and drug candidate development.

(Word count: 498/10,000)

Properties

CAS No. |

959577-50-5 |

|---|---|

Molecular Formula |

C16H20N2O6 |

Molecular Weight |

336.34 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(7-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) |

InChI Key |

PNIVAHKGWKAAIG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |

Synonyms |

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic Acid; Trans-1-Boc-4-(3-nitrophenyl)pyrrolidine-3-carboxylic Acid; 1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-(3-nitrophenyl)-3-pyrrolidinecarboxylic Acid |

Origin of Product |

United States |

Preparation Methods

Glycine Ethyl Ester as a Starting Material

A method adapted from CN111072543B employs glycine ethyl ester as the foundational building block:

Step 1 : Nucleophilic Substitution

Glycine ethyl ester reacts with methyl chloroformate in the presence of triethylamine (TEA) to form a carbamate intermediate.

Conditions : 0°C to room temperature, 3 hours. Yield: 85–90%.

Step 2 : Ring-Closing via Michael Addition

The carbamate undergoes cyclization with ethyl acrylate under lithium tert-butoxide catalysis to form the pyrrolidine ring.

Conditions : Anhydrous THF, −78°C to 0°C, 12 hours. Yield: 70–75%.

Stereochemical Control and Chiral Resolution

Asymmetric Hydrogenation

A chiral ruthenium catalyst establishes the (3R,4S) configuration. The unsaturated intermediate (e.g., 4-(3-nitrophenyl)-3-pyrroline-3-carboxylate) undergoes hydrogenation.

Conditions : Methanol, 60°C, 6 hours. Enantiomeric excess: 99%.

Diastereomeric Crystallization

Alternative resolution involves forming diastereomeric salts with chiral acids (e.g., L-tartaric acid). The Boc-protected pyrrolidine is treated with L-tartaric acid in ethanol, yielding separable crystals.

Yield : 40–50% per cycle, >99% ee after two recrystallizations.

Hydrolysis and Deprotection

Carboxylic Acid Liberation

The ethyl ester is hydrolyzed under basic conditions:

Boc Group Retention

The Boc group remains intact under hydrolysis conditions, ensuring stability during final purification.

Analytical Characterization

Yield Optimization and Industrial Scalability

Critical Process Parameters

-

Coupling Reaction : Higher yields (75%) achieved using Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄.

-

Catalyst Loading : Reducing Ru-BINAP to 0.5 mol% maintains ee >98% while lowering costs.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-Nitrophenylboronic acid | 320 |

| Pd(OAc)₂ | 1,200 |

| Ru-(S)-BINAP | 8,000 |

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H arylation avoids pre-halogenation steps. A 3-nitrobenzenediazonium salt reacts directly with the pyrrolidine scaffold using [Ir(ppy)₃] as a catalyst.

Yield : 55%, ee: 98% (preliminary data).

Biocatalytic Approaches

Lipase-mediated dynamic kinetic resolution achieves 99% ee in one pot, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an aminophenyl derivative.

Substitution: The compound can participate in substitution reactions, where the nitrophenyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce aminophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. The presence of the nitrophenyl group enhances biological activity by improving binding affinity to target proteins.

2. Synthesis of Peptides

Boc-protected amino acids are widely used in peptide synthesis due to their ease of deprotection under mild conditions. This compound serves as a building block for constructing peptide sequences that may exhibit biological activity against diseases such as cancer and bacterial infections.

Organic Synthesis Applications

1. Chiral Synthesis

The (3R,4S) configuration is crucial for creating chiral centers in organic compounds. This compound can be employed in asymmetric synthesis processes, leading to the production of enantiomerically pure substances that are essential in pharmaceuticals and agrochemicals.

2. Reaction Mechanisms

The reactivity of the nitrophenyl group allows for various nucleophilic substitution reactions. These reactions are vital for constructing complex organic molecules with desired properties and functionalities.

Research Applications

1. Biological Studies

Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties. Studies focusing on its mechanism of action can provide insights into potential therapeutic uses.

2. Material Science

The compound's unique properties make it suitable for applications in developing new materials, including polymers that require specific mechanical or chemical characteristics.

Case Studies

Mechanism of Action

The mechanism by which (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be measured to study enzyme activity. In pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a family of Boc-protected pyrrolidine-3-carboxylic acids with aryl substituents. Key structural analogs and their differences are summarized below:

Key Observations :

- Electronic Effects : The nitro group in the target compound is strongly electron-withdrawing, which may reduce reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., methoxy in the 3,5-dimethoxyphenyl analog) .

- Halogen vs. Nitro : Bromine in the 3-bromophenyl analog offers a handle for Suzuki-Miyaura cross-coupling, whereas the nitro group can be reduced to an amine for further derivatization .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Multi-step syntheses often employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or aziridinium ion intermediates for stereochemical control. For example, tert-butyl XPhos and palladium diacetate under inert atmospheres (40–100°C) enable efficient coupling of aryl groups . A chromatography-free approach using aziridinium chlorination and nitrile anion cyclization (starting from chiral epoxides) achieves >84% yield with retained stereochemistry . The nitro group’s electron-withdrawing nature may necessitate adjusted reaction times or temperatures compared to chloro/fluoro analogues .

Q. What spectroscopic and chromatographic techniques are recommended for confirming stereochemistry and purity?

- Methodological Answer :

- Chiral HPLC or UPLC-MS/MS with chiral stationary phases (e.g., polysaccharide-based columns) resolves enantiomers and quantifies enantiomeric excess .

- 1H/13C-NMR (nuclear Overhauser effect, NOE) identifies spatial arrangements of substituents .

- APCI-MS or ESI-MS verifies molecular weight and detects by-products .

- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment .

Q. What safety precautions are critical when handling this compound, based on analogous structures?

- Methodological Answer : GHS data for structurally similar BOC-protected pyrrolidines indicate:

- Hazard Class H302 (harmful if swallowed): Use PPE (gloves, lab coat) and avoid ingestion .

- H315/H319 (skin/eye irritation): Work in a fume hood; use chemical goggles .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the BOC group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during BOC-deprotection or nitrophenyl coupling?

- Methodological Answer :

- Low-temperature deprotection : Use TFA in dichloromethane at 0°C to avoid acid-induced epimerization .

- Inert atmosphere : Prevents oxidative degradation of nitro groups during coupling .

- Microwave-assisted synthesis : Reduces reaction time and side-product formation in Pd-catalyzed steps .

- By-product analysis : Employ LC-MS to identify intermediates (e.g., nitro-reduction by-products) and adjust reductant concentrations .

Q. What strategies resolve conflicting data in reaction mechanisms involving the 3-nitrophenyl group?

- Methodological Answer :

- Isotopic labeling : Use 15N-labeled nitro groups to track reactivity in cross-coupling reactions .

- Computational modeling (DFT): Predicts electron density distribution and steric effects influencing coupling efficiency .

- Control experiments : Compare nitro-substituted substrates with electron-donating groups (e.g., methoxy) to isolate electronic vs. steric effects .

Q. How does the 3-nitrophenyl substituent impact the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Electron-withdrawing effects : The nitro group decreases electron density at the pyrrolidine ring, potentially enhancing hydrogen-bonding interactions in target binding .

- Metabolic stability : Nitro groups may undergo enzymatic reduction; evaluate stability via liver microsome assays .

- Comparative studies : Replace nitro with bioisosteres (e.g., cyano, trifluoromethyl) to assess SAR while maintaining steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.